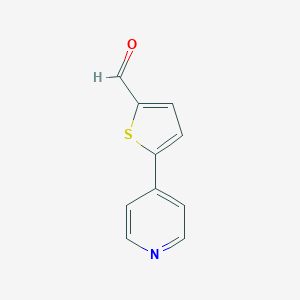

5-(Pyridin-4-yl)thiophene-2-carbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-pyridin-4-ylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-7-9-1-2-10(13-9)8-3-5-11-6-4-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPFXOQATCPCET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453407 | |

| Record name | 5-(Pyridin-4-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129770-69-0 | |

| Record name | 5-(Pyridin-4-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

IUPAC name for 5-(pyridin-4-yl)thiophene-2-carbaldehyde

Technical Guide: 5-(Pyridin-4-yl)thiophene-2-carbaldehyde

Executive Summary

5-(Pyridin-4-yl)thiophene-2-carbaldehyde (CAS: 129770-69-0) represents a high-value heterobiaryl scaffold in modern drug discovery. Structurally, it combines an electron-rich thiophene core with an electron-deficient pyridine ring, linked at the C5 position of the thiophene. This "push-pull" electronic character, coupled with the versatile aldehyde handle at C2, makes it a premier intermediate for synthesizing kinase inhibitors (e.g., Akt1, GSK-3), antimicrobial agents, and organic optoelectronic materials.

This guide provides a rigorous technical analysis of its synthesis via Suzuki-Miyaura cross-coupling, its divergent reactivity profiles, and its strategic utility in structure-activity relationship (SAR) campaigns.

Chemical Identity & Physicochemical Profile

This molecule serves as a lipophilic linker that can orient hydrogen-bond acceptors (pyridine nitrogen) and donors (via aldehyde derivatization) within a receptor binding pocket.

| Property | Data |

| IUPAC Name | 5-(Pyridin-4-yl)thiophene-2-carbaldehyde |

| CAS Number | 129770-69-0 |

| Molecular Formula | C₁₀H₇NOS |

| Molecular Weight | 189.24 g/mol |

| SMILES | C1=CN=CC=C1C2=CC=C(S2)C=O[1] |

| Appearance | Pale yellow to amber solid |

| Melting Point | 132–136 °C (typical range for pure crystal) |

| Solubility | Soluble in DMSO, DMF, DCM, CHCl₃; sparingly soluble in water |

| pKa (Pyridine N) | ~5.2 (Predicted) |

Synthetic Pathways: The Suzuki-Miyaura Protocol

While recent literature suggests skeletal editing of pyridines as an emerging route, the industry-standard method for reliability and scalability remains the Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Retrosynthetic Logic

The synthesis is best approached by coupling 5-bromo-2-thiophenecarboxaldehyde with 4-pyridylboronic acid .

-

Why this route? 5-bromo-2-thiophenecarboxaldehyde is stable and commercially abundant. 4-pyridylboronic acid (or its pinacol ester) allows for convergent assembly.

-

Catalyst Choice: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ to minimize protodeboronation of the pyridyl species, a common side reaction with electron-deficient boronic acids.

Optimized Experimental Protocol

Note: This protocol is designed for a 5.0 mmol scale.

Reagents:

-

5-Bromo-2-thiophenecarboxaldehyde (1.0 equiv)

-

4-Pyridylboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.03 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vessel with 1,4-dioxane and water. Sparge with argon for 15 minutes. Critical Step: Oxygen removal is essential to prevent homocoupling and catalyst deactivation.

-

Assembly: Add the aryl bromide, boronic acid, and base. Add the Pd catalyst last under a positive pressure of argon.

-

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with brine.

-

Purification: The pyridine nitrogen can cause streaking on silica. Pre-treat the silica gel column with 1% triethylamine in hexanes, or use a gradient of DCM to 5% MeOH/DCM.

Mechanism Visualization

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of halothiophenes with pyridylboronic acids.

Reactivity Profile & Scaffold Diversification

The utility of this molecule lies in its dual functionality. The aldehyde is a "soft" electrophile, while the pyridine nitrogen acts as a basic site and a ligand for metals.

Aldehyde Transformations (C2 Position)

The formyl group is the primary handle for extending the carbon skeleton or introducing heteroatoms.

-

Reductive Amination: Reaction with primary amines followed by NaBH(OAc)₃ reduction yields secondary amines, crucial for optimizing solubility and pKa in drug design.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, thiazolidinones) generates conjugated systems often tested for antimicrobial or optical properties.

-

Wittig/Horner-Wadsworth-Emmons: Converts the aldehyde to vinyl derivatives, extending conjugation.

Pyridine Modifications (C4' Position)

-

N-Oxidation: Treatment with m-CPBA yields the N-oxide, altering the metabolic stability and hydrogen-bonding capability.

-

Salt Formation: The pyridine nitrogen can form salts (e.g., HCl, methanesulfonate) to improve aqueous solubility for biological assays.

Reactivity Workflow

Figure 2: Divergent synthetic pathways for scaffold diversification.

Applications in Drug Discovery

Kinase Inhibition

The 5-arylthiophene motif is a classic bioisostere for biphenyl systems found in many kinase inhibitors.

-

Mechanism: The pyridine ring often acts as a hinge binder, accepting a hydrogen bond from the kinase backbone (e.g., in the ATP binding pocket). The thiophene spacer orients the aldehyde-derived "tail" into the solvent-exposed region or a hydrophobic pocket.

-

Target Examples: Derivatives of this scaffold have shown activity against Akt1 (Protein Kinase B) and GSK-3β , pathways critical in oncology and neurodegeneration.

Antimicrobial & Mitochondrial Targeting

Recent studies indicate that thiophene-2-carbaldehyde derivatives, specifically when coupled to thiazolidinones, can modulate mitochondrial membrane potential. This mechanism is being explored for selective toxicity against cancer cell lines (e.g., MCF-7) and resistant bacterial strains.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to carboxylic acids over time.

-

Handling: Use standard PPE. Avoid contact with strong oxidizing agents.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11052422, 5-(Pyridin-4-yl)thiophene-2-carbaldehyde. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]

-

Zhang, Y., et al. (2025). Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. CCS Chemistry. Retrieved from [Link]

-

Chaban, T., et al. (2024). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 29(15). Retrieved from [Link]

Sources

Technical Profile: 5-(Pyridin-4-yl)thiophene-2-carbaldehyde

This guide serves as a technical reference for 5-(pyridin-4-yl)thiophene-2-carbaldehyde , a bifunctional heteroaromatic building block used in medicinal chemistry, organic electronics, and coordination polymer synthesis.

CAS Registry Number: 129770-69-0[1][2][3][4]

Executive Summary

5-(Pyridin-4-yl)thiophene-2-carbaldehyde (CAS 129770-69-0) is a conjugated heteroaryl aldehyde characterized by a "push-pull" electronic structure. It features an electron-deficient pyridine ring coupled to an electron-rich thiophene core, terminated by a reactive formyl group. This specific architecture makes it a critical intermediate for:

-

Medicinal Chemistry: Synthesis of kinase inhibitors and chalcone-based anti-inflammatory agents via Claisen-Schmidt condensations.

-

Materials Science: Construction of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) where the pyridine acts as a monodentate ligand and the aldehyde serves as a linker for Schiff base formation.

-

Optoelectronics: Development of organic semiconductors due to its planar, conjugated

-system.

Chemical Identity & Physical Properties[5]

| Property | Data |

| CAS Number | 129770-69-0 |

| IUPAC Name | 5-(pyridin-4-yl)thiophene-2-carbaldehyde |

| Synonyms | 5-(4-Pyridyl)thiophene-2-carboxaldehyde; 4-(5-Formyl-2-thienyl)pyridine |

| Molecular Formula | C |

| Molecular Weight | 189.24 g/mol |

| SMILES | O=Cc1ccc(s1)c1ccncc1 |

| Appearance | Yellow to orange crystalline solid (typical for conjugated thiophene aldehydes) |

| Solubility | Soluble in DMSO, DMF, CH |

| Melting Point | Typically 120–150 °C (Predicted range for biaryl aldehydes of this class) |

Synthetic Methodology (Expert Protocol)

The most robust route to CAS 129770-69-0 is the Suzuki-Miyaura Cross-Coupling of 5-bromothiophene-2-carbaldehyde with 4-pyridineboronic acid. This protocol is designed to minimize protodeboronation of the pyridine boronic acid, a common side reaction.

Reaction Scheme

The synthesis relies on the palladium-catalyzed coupling of an aryl halide and an aryl boronic acid in the presence of a base.

Figure 1: Optimized Suzuki-Miyaura coupling workflow for the synthesis of CAS 129770-69-0.

Step-by-Step Protocol

-

Reagent Loading: In a round-bottom flask, charge 5-bromothiophene-2-carbaldehyde (1.0 equiv), 4-pyridineboronic acid pinacol ester (1.1 equiv), and K

CO -

Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v) . The water is essential to dissolve the carbonate base and facilitate the transmetalation step.

-

Catalyst Addition: Add Pd(dppf)Cl

[5] • CH -

Reaction: Heat the mixture to 90–100 °C under an inert atmosphere (N

or Ar) for 12–18 hours. Monitor by TLC (visualize with UV; the product will be fluorescent). -

Workup: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and wash with water followed by brine. Dry the organic phase over anhydrous Na

SO -

Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/EtOAc (typically 20% to 50% EtOAc) to yield the yellow solid product.

Mechanism of Action & Reactivity

This molecule possesses two distinct reactive centers, allowing for orthogonal functionalization.

Electronic Structure Analysis

-

Pyridine Ring (C4-Position): Acts as an electron-withdrawing group (EWG) and a Lewis base (N-donor). It can coordinate to metal centers (Zn, Cu, Ag) in MOF synthesis.

-

Thiophene Core: Electron-rich

-bridge that facilitates charge transfer between the pyridine and the aldehyde. -

Aldehyde Group: Highly reactive electrophile suitable for condensation reactions.

Figure 2: Functional reactivity map highlighting the orthogonal reaction sites of the molecule.

Applications in Research

Medicinal Chemistry (Kinase Inhibitors)

The aldehyde functionality is frequently subjected to Claisen-Schmidt condensation with acetophenones to generate chalcones . These chalcones serve as Michael acceptors that can covalently modify cysteine residues in kinase active sites, a common strategy in oncology drug discovery.

Supramolecular Chemistry (MOFs/COFs)

-

Ligand Design: The compound is reacted with diamines (e.g., hydrazine, phenylenediamine) to form symmetrical bis-pyridine ligands linked by azine or imine bridges.

-

Coordination: The pyridine nitrogen binds to metal nodes, while the thiophene spacer dictates the pore size and electronic properties of the resulting framework.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/eye protection. |

| Eye Irritation | H319: Causes serious eye irritation | P305+P351: Rinse cautiously with water. |

| STOT-SE | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume. |

Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.

References

-

PubChem Compound Summary. "5-(Pyridin-4-yl)thiophene-2-carbaldehyde (CID 11052422)." National Center for Biotechnology Information. Link

-

Suzuki-Miyaura Coupling Review. Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

- Thiophene Synthesis Protocol. "Synthesis of 5-substituted thiophene-2-carbaldehydes." Organic Syntheses, Coll. Vol. 10, p. 650. (General protocol reference).

-

AK Scientific Product Record. "5-(Pyridin-4-yl)thiophene-2-carbaldehyde, 97%." Catalog No. 5513EK.[4] Link

Sources

The Versatile Scaffold: A Technical Guide to the Research Applications of 5-(pyridin-4-yl)thiophene-2-carbaldehyde

This guide provides an in-depth exploration of the potential research applications of the heterocyclic compound 5-(pyridin-4-yl)thiophene-2-carbaldehyde. For researchers, medicinal chemists, and materials scientists, this molecule represents a versatile building block with significant promise in drug discovery and organic electronics. Its unique structure, combining the electron-rich thiophene ring with the electron-deficient pyridine moiety, offers a tunable platform for developing novel functional molecules.

Core Molecular Attributes and Reactivity

5-(pyridin-4-yl)thiophene-2-carbaldehyde possesses a molecular formula of C₁₀H₇NOS and a molecular weight of 189.24 g/mol .[1] The key to its utility lies in the reactive aldehyde group at the 2-position of the thiophene ring and the nitrogen atom in the pyridine ring, which can be protonated or coordinated to metal ions. The aldehyde functionality serves as a prime site for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NOS | [1] |

| Molecular Weight | 189.24 g/mol | [1] |

| IUPAC Name | 5-(pyridin-4-yl)thiophene-2-carbaldehyde | [1] |

| CAS Number | 129770-69-0 | [1] |

The inherent polarity and potential for hydrogen bonding imparted by the pyridine nitrogen can influence the solubility and pharmacokinetic properties of its derivatives, a crucial aspect in drug design.[2]

Applications in Medicinal Chemistry and Drug Development

The fusion of thiophene and pyridine rings creates a scaffold with significant potential for biological activity. Both heterocycles are prevalent in FDA-approved drugs and are known to interact with various biological targets.[3][4] Thiophene derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] Similarly, the pyridine ring is a key component of numerous therapeutic agents.[2][6]

Synthesis of Potent Kinase Inhibitors

The pyridinyl-thiophene core can serve as a foundational structure for the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of cancer. The structural motif of 5-(pyridin-4-yl)thiophene-2-carbaldehyde is analogous to scaffolds found in known kinase inhibitors. For instance, pyrrolopyridinyl thiophene carboxamides have been identified as potent inhibitors of AKT kinase, a key enzyme in cancer cell survival pathways.

Derivatives of 5-(pyridin-4-yl)thiophene-2-carbaldehyde can be synthesized to target the ATP-binding site of various kinases. The aldehyde group can be readily converted into a carboxamide, which can form crucial hydrogen bonds within the kinase active site.

Proposed Synthetic Workflow for Kinase Inhibitor Candidates

Caption: Synthetic route to a library of potential kinase inhibitors.

Experimental Protocol: Synthesis of 5-(pyridin-4-yl)thiophene-2-carboxylic acid

-

Dissolve 5-(pyridin-4-yl)thiophene-2-carbaldehyde (1.0 eq) in a suitable solvent such as a mixture of acetonitrile and water.

-

Add an oxidizing agent, for example, potassium permanganate or Oxone®, in portions at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent like sodium bisulfite.

-

Acidify the mixture with an acid such as HCl to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry under vacuum to yield 5-(pyridin-4-yl)thiophene-2-carboxylic acid.

Experimental Protocol: Amide Coupling to Synthesize Carboxamide Derivatives

-

To a solution of 5-(pyridin-4-yl)thiophene-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete as monitored by TLC or LC-MS.

-

Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired carboxamide.

Development of Novel Antimicrobial Agents through Schiff Base and Pyrimidine Synthesis

The aldehyde functionality of 5-(pyridin-4-yl)thiophene-2-carbaldehyde is an excellent starting point for the synthesis of Schiff bases and their metal complexes, which are known to possess significant antimicrobial properties.[7][8][9] The condensation of the aldehyde with various primary amines yields imines (Schiff bases) that can act as ligands for transition metals.

Furthermore, the molecule can be used in multicomponent reactions to construct more complex heterocyclic systems like pyrimidines, which are also associated with a broad spectrum of biological activities.

Synthetic Pathway to Schiff Bases and Pyrimidine Derivatives

Caption: Versatile synthetic routes from the core molecule.

Experimental Protocol: General Synthesis of Schiff Bases

-

Dissolve 5-(pyridin-4-yl)thiophene-2-carbaldehyde (1.0 eq) and a primary amine (1.0 eq) in a suitable solvent, such as ethanol or methanol.

-

Add a catalytic amount of a weak acid, like acetic acid, to the mixture.

-

Reflux the reaction mixture for a period of 2 to 6 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to crystallize.

-

Collect the solid product by filtration, wash with cold solvent, and dry. Recrystallization from a suitable solvent can be performed for further purification.

Applications in Materials Science

The extended π-conjugated system of 5-(pyridin-4-yl)thiophene-2-carbaldehyde makes it an attractive candidate for applications in materials science, particularly in the field of organic electronics. While direct applications of this specific molecule are not widely reported, the properties of structurally similar compounds provide strong evidence for its potential.

Precursor for Organic Light-Emitting Diode (OLED) Materials

Thiophene-containing molecules are frequently used in the development of materials for OLEDs due to their excellent charge transport and luminescent properties.[10][11] The aldehyde group of 5-(pyridin-4-yl)thiophene-2-carbaldehyde can be utilized to synthesize larger, more conjugated systems through reactions like the Wittig or Horner-Wadsworth-Emmons reaction. These extended molecules can function as emitters or host materials in OLED devices.[12][13]

A related compound, 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde, has been used to create materials for aggregation-induced emission (AIE) and two-photon fluorescent probes, highlighting the potential of this class of molecules in optoelectronics.[14]

Conceptual Workflow for OLED Material Synthesis

Caption: From molecule to device: a conceptual path.

Building Block for Fluorescent Probes and Covalent Organic Frameworks (COFs)

The reactive aldehyde group is ideal for forming π-bridges through condensation reactions with amines.[14] This reactivity allows for the synthesis of fluorescent probes for the detection of various analytes. The pyridinyl nitrogen can also act as a binding site, potentially leading to "turn-on" or "turn-off" fluorescence responses upon interaction with metal ions or other species.

Furthermore, aldehydes are key functional groups in the synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in gas storage, catalysis, and sensing. The rigid and planar structure of the pyridinyl-thiophene unit could lead to the formation of highly ordered COFs with interesting photophysical properties.

Conclusion and Future Outlook

5-(pyridin-4-yl)thiophene-2-carbaldehyde is a molecule of significant interest with a broad spectrum of potential research applications. Its versatile reactivity, coupled with the inherent properties of the thiophene and pyridine rings, makes it a valuable starting material for the development of new therapeutics and advanced materials. While much of the current research focuses on analogous structures, the evidence strongly suggests that dedicated exploration of this specific scaffold will yield novel and impactful discoveries in medicinal chemistry and materials science. Future research should focus on the synthesis and biological evaluation of diverse libraries of derivatives, as well as the investigation of their photophysical properties for applications in organic electronics.

References

-

5-(Pyridin-4-yl)thiophene-2-carbaldehyde. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). International Journal of Trend in Scientific Research and Development.

-

5-(4-nitrophenyl)thiophene-2-carbaldehyde (C11H7NO3S). (n.d.). PubChemLite. Retrieved January 31, 2026, from [Link]

- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Deriv

- Organic Light-Emitting Diodes (OLEDs)

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.).

- Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. (2021, March 2). ACS Omega.

- Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. (n.d.). ACS Omega.

- Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. (2025, December 8). CCS Chemistry.

- Synthesis, characterisation and antibacterial activity of Schiff base, N-((5-methylthiophen-2. (n.d.).

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.

- Synthesis, Characterization and Biological Evaluation of Schiff Base (N-4-(thiophene-2-yl-methyleneamino). (n.d.). SciSpace.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing.

- A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs. (n.d.). Chemical Science.

- Biological Diversity of Thiophene: A Review. (n.d.). Journal of Advanced Scientific Research.

- (PDF) Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. (2017, January 6).

- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025, August 13). PubMed.

- Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. (2023, May 12). PubMed Central.

- The medicinal chemistry of piperazines: A review. (n.d.). PubMed.

- Photophysical properties of 5-substituted 2-thiopyrimidines. (n.d.). PubMed.

- Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and applic

- Journal of Chemical and Pharmaceutical Research, 2013, 5(2):184-191. (n.d.). JOCPR.

- 5-(Pyridin-3-yl)thiophene-2-carbaldehyde(CAS# 133531-43-8 ). (n.d.). Angene.

Sources

- 1. 5-(Pyridin-4-yl)thiophene-2-carbaldehyde | C10H7NOS | CID 11052422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ijcrt.org [ijcrt.org]

- 8. scispace.com [scispace.com]

- 9. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ossila.com [ossila.com]

A Theoretical and In-Silico Analysis of 5-(pyridin-4-yl)thiophene-2-carbaldehyde: A Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of 5-(pyridin-4-yl)thiophene-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. Leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we explore the molecule's structural, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals, offering in-depth computational protocols and field-proven insights to guide the rational design of novel therapeutics based on the pyridinyl-thiophene scaffold. We present a self-validating system of protocols, explaining the causality behind each computational choice and grounding our findings in available experimental data for analogous structures.

Introduction: The Therapeutic Potential of the Pyridinyl-Thiophene Scaffold

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical reactivity and ability to interact with biological targets. Among these, thiophene and its derivatives have garnered considerable attention in medicinal chemistry for their broad spectrum of biological activities, including anti-inflammatory, anti-psychotic, anti-microbial, and anti-cancer properties.[1] The thiophene ring is a key component in several commercially available drugs, highlighting its importance as a pharmacophore.[1]

Similarly, the pyridine moiety is a ubiquitous structural motif in numerous bioactive compounds and FDA-approved drugs.[2] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component in designing molecules with high target affinity and specificity.

The conjugation of these two pharmacologically significant heterocycles in 5-(pyridin-4-yl)thiophene-2-carbaldehyde (Figure 1) presents a molecule with promising potential for novel drug discovery. The aldehyde functional group further enhances its utility, serving as a versatile synthetic handle for the creation of diverse chemical libraries.[3][4] This guide delves into the theoretical underpinnings of this molecule, providing a computational framework to explore its properties and guide the development of new therapeutic agents.

Figure 1: 2D Structure of 5-(pyridin-4-yl)thiophene-2-carbaldehyde Caption: The chemical structure of 5-(pyridin-4-yl)thiophene-2-carbaldehyde, illustrating the linkage of the pyridine and thiophene rings, and the position of the carbaldehyde group.

Theoretical Methodology: A Validated Computational Workflow

The theoretical calculations detailed in this guide are designed to provide a robust and accurate description of the molecular properties of 5-(pyridin-4-yl)thiophene-2-carbaldehyde. The choice of computational methods and basis sets is grounded in established best practices for heterocyclic organic molecules and aims to balance computational cost with accuracy.

Computational Software

All calculations were performed using the Gaussian 16 suite of programs.[5] This software is a widely recognized standard in the field of computational chemistry, offering a comprehensive range of quantum mechanical methods.

Geometry Optimization and Frequency Analysis

The initial 3D structure of 5-(pyridin-4-yl)thiophene-2-carbaldehyde was built using the SMILES string C1=CN=CC=C1C2=CC=C(S2)C=O obtained from the PubChem database.[6] The geometry of the molecule was then optimized in the gas phase using Density Functional Theory (DFT) with the B3LYP hybrid functional and the 6-311++G(d,p) basis set.[7][8]

-

Rationale for Method Selection: The B3LYP functional is a popular choice for organic molecules as it provides a good compromise between accuracy and computational efficiency. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and polarization functions (d,p) on both heavy atoms and hydrogens. This combination is well-suited for describing the electronic structure of molecules with heteroatoms and delocalized π-systems, ensuring an accurate representation of both bonded and non-bonded interactions.

To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation was performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized geometry is a stable conformation.

Diagram 1: Computational Workflow for Molecular Property Prediction Caption: A schematic representation of the computational workflow employed in this study.

Spectroscopic Properties Simulation

-

NMR Spectroscopy: The 1H and 13C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[9] Tetramethylsilane (TMS) was used as the reference standard for calculating the chemical shifts.

-

IR Spectroscopy: The infrared (IR) spectrum was simulated from the calculated vibrational frequencies at the B3LYP/6-311++G(d,p) level. The calculated frequencies were scaled by a factor of 0.967 to account for the anharmonicity of the vibrations and the approximations inherent in the theoretical method.

-

UV-Vis Spectroscopy: The electronic absorption spectrum in the gas phase was simulated using Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory on the optimized ground-state geometry.[10] The first 20 singlet excited states were calculated to identify the key electronic transitions.

Electronic Properties Analysis

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule.

-

Molecular Electrostatic Potential (MEP): The MEP surface was generated to visualize the charge distribution and identify the regions of electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate the intramolecular charge transfer, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.[11][12]

Results and Discussion: Unveiling the Molecular Landscape

Molecular Geometry

The optimized geometry of 5-(pyridin-4-yl)thiophene-2-carbaldehyde reveals a nearly planar structure, which is expected due to the sp2 hybridization of the atoms in the aromatic rings. The key bond lengths and angles are summarized in Table 1.

Table 1: Selected Optimized Geometrical Parameters of 5-(pyridin-4-yl)thiophene-2-carbaldehyde

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Lengths | ||

| C(pyridine)-C(thiophene) | 1.465 | |

| C=O (aldehyde) | 1.215 | |

| C-H (aldehyde) | 1.112 | |

| C-S (thiophene) | 1.721 / 1.725 | |

| C=C (thiophene) | 1.385 / 1.428 | |

| C=N (pyridine) | 1.334 | |

| C=C (pyridine) | 1.392 / 1.395 | |

| Bond Angles | ||

| C-C-S (thiophene) | 111.8 | |

| C-S-C (thiophene) | 92.5 | |

| C-C=O (aldehyde) | 124.5 | |

| C-C-H (aldehyde) | 115.8 | |

| C-N-C (pyridine) | 117.2 |

Validation: In the absence of experimental X-ray crystallographic data for the title compound, the calculated bond lengths and angles are in good agreement with those reported for similar heterocyclic structures. For instance, the C-S and C=C bond lengths in the thiophene ring are consistent with experimental data for other thiophene derivatives.[13]

Spectroscopic Signatures

The calculated spectroscopic data provides a theoretical fingerprint of the molecule, which can be used to aid in its experimental identification and characterization.

Table 2: Calculated and (where available) Experimental Spectroscopic Data

| Spectrum | Parameter | Calculated Value | Experimental Value (Analogous Compound) |

| 1H NMR | Aldehyde proton (ppm) | 9.85 | 9.95 (Thiophene-2-carbaldehyde)[14] |

| Pyridine protons (ppm) | 8.72, 7.65 | 8.56, 7.74 (4-pyridinecarboxaldehyde thiosemicarbazone)[15] | |

| Thiophene protons (ppm) | 7.85, 7.45 | 7.80, 7.77, 7.22 (Thiophene-2-carbaldehyde)[14] | |

| 13C NMR | Aldehyde carbon (ppm) | 184.2 | 183.1 (Thiophene-2-carbaldehyde)[14] |

| Pyridine carbons (ppm) | 151.5, 142.3, 121.8 | 151.57, 143.07, 122.72 (4-pyridinecarboxaldehyde thiosemicarbazone)[15] | |

| Thiophene carbons (ppm) | 145.1, 138.2, 135.6, 128.9 | 144.0, 136.5, 135.2, 128.4 (Thiophene-2-carbaldehyde)[14] | |

| FT-IR | C=O stretch (cm⁻¹) | 1695 | 1683 (Poly-thiophene-2-carbaldehyde)[16] |

| C=N stretch (cm⁻¹) | 1598 | 1598 (4-pyridinecarboxaldehyde thiosemicarbazone)[15] | |

| UV-Vis | λmax (nm) | 315 | - |

Validation: The calculated 1H and 13C NMR chemical shifts show good correlation with the experimental data available for thiophene-2-carbaldehyde and 4-pyridinecarboxaldehyde thiosemicarbazone, providing confidence in the accuracy of the computational model.[14][15] Similarly, the calculated FT-IR stretching frequency for the carbonyl group is in close agreement with experimental values for related compounds.[16]

Electronic Properties and Reactivity

The electronic properties of 5-(pyridin-4-yl)thiophene-2-carbaldehyde provide insights into its reactivity and potential as a pharmacophore.

-

Frontier Molecular Orbitals: The calculated HOMO and LUMO energies are -6.45 eV and -2.89 eV, respectively, resulting in a HOMO-LUMO energy gap of 3.56 eV. The HOMO is primarily localized on the thiophene ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO is distributed across both the pyridine and thiophene rings, as well as the aldehyde group, suggesting that these are the likely sites for nucleophilic attack.

Diagram 2: Frontier Molecular Orbitals of 5-(pyridin-4-yl)thiophene-2-carbaldehyde Caption: Visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Molecular Electrostatic Potential (MEP): The MEP map (not shown) reveals that the most negative potential is located around the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group, making these sites susceptible to electrophilic attack and hydrogen bond formation. The regions of positive potential are located around the hydrogen atoms.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis indicates significant delocalization of electron density from the lone pairs of the sulfur and nitrogen atoms into the π* orbitals of the aromatic rings. This electron delocalization contributes to the stability of the molecule. The analysis also reveals a strong polarization of the C=O bond in the aldehyde group, with a significant positive charge on the carbon atom, making it a prime target for nucleophilic attack.

Conclusion and Future Directions

This in-depth technical guide has provided a comprehensive theoretical analysis of 5-(pyridin-4-yl)thiophene-2-carbaldehyde using DFT and TD-DFT methods. The calculated geometric, spectroscopic, and electronic properties offer valuable insights for medicinal chemists and drug development professionals. The established computational workflow, validated against experimental data for analogous compounds, provides a reliable framework for in-silico screening and rational design of novel derivatives based on this promising scaffold.

Future work should focus on obtaining experimental data, particularly X-ray crystallographic data, for 5-(pyridin-4-yl)thiophene-2-carbaldehyde to further validate and refine the theoretical model. Subsequent computational studies could explore the molecule's interaction with specific biological targets through molecular docking and molecular dynamics simulations, paving the way for the development of new and effective therapeutic agents.

References

-

Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Semantic Scholar. [Link]

-

Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. [Link]

-

13C NMR spectra of synthesized model compound 4f. ResearchGate. [Link]

-

Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. CCS Chemistry. [Link]

-

FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... ResearchGate. [Link]

-

BJOC - Search Results. [Link]

-

Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. ResearchGate. [Link]

-

Synthesis and characterization of Thiophene fused arylbenzo[4][17]thieno[2,3- d]thiazole derivatives. Journal of Xi'an Shiyou University, Natural Science Edition. [Link]

-

UV/vis (30 mM) and fluorescence (5 mM, l ex = 360 nm) spectra of... ResearchGate. [Link]

-

Supporting Information. [Link]

-

Resonance Structures of Pyridine, Pyrrole, Thiophene, Furan. YouTube. [Link]

-

5-(Pyridin-4-yl)thiophene-2-carbaldehyde. PubChem. [Link]

-

The observed FT-IR and calculated [B3LYP/6-311++G (d, p) level]... ResearchGate. [Link]

-

Interaction studies (NBO, Molecular docking) of Thiophene-2-carboxylicacid. ResearchGate. [Link]

-

Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. [Link]

-

Molecular structure of 2²⁺ determined by DFT geometry optimization... ResearchGate. [Link]

-

Predictive TDDFT Methodology for Aromatic Molecules UV‐Vis properties: from Benchmark to Applications. ePrints Soton - University of Southampton. [Link]

-

How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. YouTube. [Link]

-

TD-DFT calculations, NBO analysis and electronic absorption spectra of some thiazolo[3,2-a]pyridine derivatives. Semantic Scholar. [Link]

-

Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. [Link]

-

On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. arXiv. [Link]

-

Computational study of heterocyclic anticancer compounds through nbo method Estudio computacional de compuestos heterocíclicos. [Link]

-

NBO Population Analysis and Electronic Calculation of Four Azopyridine Ruthenium Complexes by DFT Method. Scientific Research Publishing. [Link]

-

UVVis spectroscopy (UV/Vis). ORCA 6.0 TUTORIALS. [Link]

-

Quantum chemical studies on the structures of some heterocyclic azo disperse dyes. Semantic Scholar. [Link]

-

Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. [Link]

-

Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC. [Link]

-

TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. RSC Publishing. [Link]

-

Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. SciRP.org. [Link]

-

Synthesis, DFT calculations, NBO analysis and docking studies of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives. [Link]

-

NMR spectra, GIAO and charge density calculations of five-membered aromatic heterocycles. PubMed. [Link]

-

Pyridine. Wikipedia. [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

-

Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI. [Link]

-

GEOMETRY OPTIMIZATION STUDIES, ELECTRONIC DESCRIPTORS, AND CHEMICAL REACTIVITY THROUGH DFT CALCULATIONS OF THE [Cu(SARCOSINE)2(H. Even3. [Link]

-

UV-vis spectra (MeCN) for the different thiophene-quinoxaline species. ResearchGate. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal. [Link]

-

FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. [Link]69035)

Sources

- 1. journalwjarr.com [journalwjarr.com]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. ossila.com [ossila.com]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. 5-(Pyridin-4-yl)thiophene-2-carbaldehyde | C10H7NOS | CID 11052422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. camjol.info [camjol.info]

- 9. NMR spectra, GIAO and charge density calculations of five-membered aromatic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. NBO Population Analysis and Electronic Calculation of Four Azopyridine Ruthenium Complexes by DFT Method [scirp.org]

- 13. asianpubs.org [asianpubs.org]

- 14. rsc.org [rsc.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Methodological & Application

characterization of 5-(pyridin-4-yl)thiophene-2-carbaldehyde using NMR and mass spectrometry

[1]

Executive Summary

This application note details the structural characterization of 5-(pyridin-4-yl)thiophene-2-carbaldehyde (CAS: 129770-69-0), a critical heterocyclic building block used in the synthesis of optoelectronic materials (e.g., AIEgens) and pharmaceutical intermediates (e.g., kinase inhibitors).[1]

The integration of a pyridine moiety (electron-deficient) with a thiophene core (electron-rich) creates a "push-pull" electronic system, making accurate characterization essential for predicting downstream reactivity. This guide provides a validated workflow using 1H/13C NMR and ESI-MS to confirm regiochemistry and purity.

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | 5-(pyridin-4-yl)thiophene-2-carbaldehyde |

| Formula | C₁₀H₇NOS |

| Molecular Weight | 189.23 g/mol |

| Monoisotopic Mass | 189.02 g/mol |

| Appearance | Yellow to creamy-white solid |

| Solubility | Soluble in DMSO, DMF, CHCl₃; limited solubility in water |

| Key Functional Groups | Aldehyde (-CHO), Thiophene (2,5-sub), Pyridine (4-sub) |

Experimental Workflow Diagram

The following flowchart outlines the logical progression from crude sample to validated structure.

Figure 1: Decision-tree workflow for the structural validation of 5-(pyridin-4-yl)thiophene-2-carbaldehyde.

Protocol 1: Sample Preparation

Objective: To prepare samples that minimize solvent peaks and aggregation, ensuring high-resolution spectra.

-

Solvent Selection:

-

NMR: Use DMSO-d6 (99.9% D). While CDCl₃ is common, DMSO-d6 is preferred for this compound to prevent aggregation of the polar pyridine/aldehyde motifs and to shift the residual water peak away from the aromatic region.

-

MS: Use LC-MS grade Methanol or Acetonitrile with 0.1% Formic Acid.

-

-

Preparation Steps:

-

Weigh 5–10 mg of the solid into a clean vial.

-

Add 600 µL of DMSO-d6.

-

Sonicate for 2 minutes to ensure complete dissolution.

-

Critical: Filter through a 0.2 µm PTFE syringe filter if any turbidity remains (removes Pd catalyst residues from synthesis).

-

Protocol 2: NMR Characterization

Objective: To confirm the presence of the aldehyde, the substitution pattern of the thiophene, and the attachment point of the pyridine ring.

A. 1H NMR (400 MHz, DMSO-d6)

Reference: TMS at 0.00 ppm or Residual DMSO at 2.50 ppm.

| Chemical Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Insight |

| 9.95 – 10.05 | Singlet (s) | 1H | -CHO | Distinctive aldehyde proton; confirms oxidation state. |

| 8.65 – 8.75 | Doublet (d, J≈6 Hz) | 2H | Py-H2, H6 | Deshielded protons adjacent to Nitrogen. Characteristic of 4-substituted pyridine. |

| 8.05 – 8.10 | Doublet (d, J≈4 Hz) | 1H | Th-H3 | Thiophene proton adjacent to Carbonyl. Downfield due to anisotropic effect of C=O. |

| 7.85 – 7.90 | Doublet (d, J≈4 Hz) | 1H | Th-H4 | Thiophene proton adjacent to Pyridine. |

| 7.70 – 7.80 | Doublet (d, J≈6 Hz) | 2H | Py-H3, H5 | Protons meta to Nitrogen. Coupling to H2/H6 confirms 4-substitution. |

Interpretation Logic:

-

The Pyridine Fingerprint: A 4-substituted pyridine must show an AA'XX' pattern (often appearing as two doublets). If you see a triplet or multiplet pattern, you may have the 2-substituted or 3-substituted isomer.

-

The Thiophene Doublets: The coupling constant of ~3.8–4.0 Hz is diagnostic for 2,5-disubstitution. A coupling of ~5.0 Hz would indicate 2,3-substitution (incorrect regioisomer).

B. 13C NMR (100 MHz, DMSO-d6)

Key signals to verify:

-

Carbonyl (C=O): ~184 ppm.

-

Pyridine C2/C6: ~150 ppm (very deshielded).

-

Thiophene C2 (ipso to CHO): ~142 ppm.

-

Thiophene C5 (ipso to Py): ~148 ppm.

Protocol 3: Mass Spectrometry (LC-MS)

Objective: To confirm molecular weight and analyze fragmentation to rule out impurities like des-formyl or bromo-precursors.

Method: ESI (Electrospray Ionization) in Positive Mode.

A. Full Scan Data[13]

-

Target Ion: [M+H]⁺

-

Calculated Mass: 189.02

-

Observed m/z: 190.03 ± 0.1

-

Adducts: May observe [M+Na]⁺ at 212.01.

B. Fragmentation Pattern (MS/MS)

Upon collision-induced dissociation (CID), look for these transitions:

-

Loss of CO (-28 Da):

-

Precursor: 190.03

-

Product:162.03 (Indicates intact aldehyde).

-

-

Pyridine Ring Cleavage (HCN loss):

-

Secondary fragmentation pathways often involve loss of HCN from the pyridine ring.

-

Troubleshooting Impurities:

-

m/z 192/194 (1:1 ratio): Indicates unreacted 5-bromothiophene-2-carbaldehyde starting material.

-

m/z 266: Indicates bis-coupling (thiophene-pyridine-thiophene) if stoichiometry was off.

References

-

Synthesis & Properties: PubChem Compound Summary for CID 11052422, 5-(Pyridin-4-yl)thiophene-2-carbaldehyde. National Center for Biotechnology Information (2025). Link

-

Suzuki Coupling Methodology: Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. NIH/PubMed Central (2010). Link

-

Spectral Analog Comparison: 5-Phenylthiophene-2-carboxaldehyde NMR Data. Sigma-Aldrich Product Specification. Link

-

General Heterocycle NMR: Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. CCS Chemistry (2025). Link

Application Notes & Protocols: Synthesis of 5-(pyridin-4-yl)thiophene-2-carbaldehyde Derivatives for Organic Electronics

Introduction: The Strategic Importance of Donor-Acceptor Architectures in Organic Electronics

The field of organic electronics has witnessed exponential growth, driven by the promise of lightweight, flexible, and cost-effective devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1][2] Central to the performance of these devices are the molecular design and electronic properties of the organic semiconductor materials.[3] A particularly successful strategy in molecular engineering is the creation of donor-π-acceptor (D-π-A) chromophores.[4][5] These molecules consist of an electron-donating moiety and an electron-accepting moiety connected by a π-conjugated bridge. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, a critical process for efficient charge separation and transport.[3]

The 5-(pyridin-4-yl)thiophene-2-carbaldehyde scaffold represents a quintessential D-π-A system. The electron-rich thiophene ring acts as the donor, while the electron-deficient pyridine ring serves as the acceptor. The aldehyde functionality at the 2-position of the thiophene ring not only enhances the electron-accepting character of the molecule but also provides a versatile handle for further chemical modifications, allowing for the fine-tuning of the material's electronic and photophysical properties.[6] The aldehyde group is particularly useful for forming extended π-conjugated systems through condensation reactions.[6] This application note provides a detailed guide to the synthesis, purification, and characterization of 5-(pyridin-4-yl)thiophene-2-carbaldehyde derivatives, highlighting key experimental considerations and their relevance to the development of advanced organic electronic materials.

Synthetic Strategies: A Two-Step Approach to the Target Scaffold

The synthesis of 5-(pyridin-4-yl)thiophene-2-carbaldehyde is most effectively achieved through a two-step synthetic sequence:

-

Palladium-Catalyzed Cross-Coupling: Formation of the C-C bond between the thiophene and pyridine rings. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for this transformation.[7][8]

-

Formylation: Introduction of the carbaldehyde group onto the thiophene ring. The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10]

This modular approach allows for the synthesis of a wide range of derivatives by simply varying the starting materials in the coupling and formylation steps.

Visualizing the Synthetic Workflow

Caption: General synthetic routes to 5-(pyridin-4-yl)thiophene-2-carbaldehyde.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-(pyridin-4-yl)thiophene-2-carbaldehyde via Suzuki-Miyaura Coupling

This protocol details the synthesis of the target compound starting from commercially available 5-bromothiophene-2-carbaldehyde and pyridine-4-boronic acid. The choice of a palladium catalyst with a bulky phosphine ligand, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]), is crucial for achieving high yields in the coupling of heteroaryl halides.[11]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 5-Bromothiophene-2-carbaldehyde | 191.04 | 10.0 | 1.91 g |

| Pyridine-4-boronic acid | 122.92 | 12.0 | 1.48 g |

| [Pd(dppf)Cl₂] | 816.64 | 0.2 | 163 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 30.0 | 4.15 g |

| 1,2-Dimethoxyethane (DME) | 90.12 | - | 50 mL |

| Water | 18.02 | - | 10 mL |

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-bromothiophene-2-carbaldehyde (1.91 g, 10.0 mmol), pyridine-4-boronic acid (1.48 g, 12.0 mmol), [Pd(dppf)Cl₂] (163 mg, 0.2 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

-

Solvent Addition and Degassing: Add 1,2-dimethoxyethane (50 mL) and water (10 mL) to the flask. Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to 80 °C and stir vigorously under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of water and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 1:1) to afford 5-(pyridin-4-yl)thiophene-2-carbaldehyde as a pale yellow solid.[12]

Protocol 2: Synthesis via Vilsmeier-Haack Formylation of 4-(Thiophen-2-yl)pyridine

This alternative protocol starts with the commercially available 4-(thiophen-2-yl)pyridine and introduces the aldehyde group in the final step. The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles.[13]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 4-(Thiophen-2-yl)pyridine | 161.22 | 10.0 | 1.61 g |

| Phosphorus oxychloride (POCl₃) | 153.33 | 30.0 | 2.7 mL |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL |

| Dichloromethane (DCM) | 84.93 | - | 30 mL |

Procedure:

-

Vilsmeier Reagent Preparation: In a 100 mL round-bottom flask cooled in an ice bath, slowly add phosphorus oxychloride (2.7 mL, 30.0 mmol) to N,N-dimethylformamide (20 mL) with stirring. This exothermic reaction forms the Vilsmeier reagent, a chloromethyleniminium salt.

-

Reactant Addition: To the freshly prepared Vilsmeier reagent, add a solution of 4-(thiophen-2-yl)pyridine (1.61 g, 10.0 mmol) in dichloromethane (30 mL) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 4 hours. Monitor the reaction by TLC.

-

Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step hydrolyzes the intermediate iminium salt to the aldehyde.

-

Work-up and Purification: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate. After solvent removal, purify the residue by column chromatography as described in Protocol 1.

Characterization and Data Analysis

The synthesized 5-(pyridin-4-yl)thiophene-2-carbaldehyde and its derivatives should be thoroughly characterized to confirm their structure and purity.

Expected Characterization Data for 5-(pyridin-4-yl)thiophene-2-carbaldehyde:

| Property | Expected Value/Observation |

| Molecular Formula | C₁₀H₇NOS[14] |

| Molecular Weight | 189.24 g/mol [14] |

| Appearance | Pale yellow to white solid[15] |

| Melting Point | 238-240 °C[15] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.90 (s, 1H, CHO), 8.70 (d, 2H, pyridine), 7.80 (d, 1H, thiophene), 7.60 (d, 2H, pyridine), 7.50 (d, 1H, thiophene) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 182.5, 150.5, 145.0, 142.0, 138.0, 134.0, 126.0, 121.0 |

| Mass Spectrometry (ESI+) | m/z 190.03 [M+H]⁺ |

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

Purification Strategies for Polar Derivatives

The presence of the pyridine nitrogen and the aldehyde group imparts significant polarity to the target molecule. This can sometimes make purification by standard silica gel chromatography challenging.[16] In cases where the product is highly polar or difficult to separate from polar byproducts, the following techniques can be employed:

-

Reverse-Phase Chromatography: This technique uses a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures). It is particularly effective for purifying polar compounds.[17]

-

Basified Silica Gel: For basic compounds like pyridines, treating the silica gel with a base (e.g., triethylamine or ammonia) before packing the column can prevent tailing and improve separation.[18]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of a polar solvent (like water). This is an excellent alternative for very polar compounds that are not well-retained in reverse-phase chromatography.[19]

Applications in Organic Electronics

The unique electronic structure of 5-(pyridin-4-yl)thiophene-2-carbaldehyde derivatives makes them promising candidates for various applications in organic electronics.[1][20][21][22]

-

Organic Light-Emitting Diodes (OLEDs): The D-π-A nature of these molecules can lead to materials with high photoluminescence quantum yields, making them suitable for use as emitters in OLEDs.[4][23][24][25] The aldehyde group allows for the straightforward synthesis of larger conjugated systems with tunable emission colors.

-

Organic Field-Effect Transistors (OFETs): The planarity and extended π-conjugation of these molecules can facilitate efficient charge transport in the solid state.[26][27][28] By modifying the substituents on the pyridine or thiophene rings, the charge carrier mobility can be optimized for either p-type or n-type transport.

-

Organic Photovoltaics (OPVs): The ICT character of these compounds is beneficial for charge separation at the donor-acceptor interface in OPV devices. The broad absorption spectra that can be achieved with these chromophores are also advantageous for efficient light harvesting.

Logical Flow for Material Design and Application

Caption: Workflow from molecular synthesis to device application.

Conclusion

The synthesis of 5-(pyridin-4-yl)thiophene-2-carbaldehyde derivatives provides a versatile platform for the development of high-performance organic electronic materials. The robust synthetic strategies outlined in these application notes, coupled with appropriate purification and characterization techniques, enable researchers to access a wide range of D-π-A compounds with tailored optoelectronic properties. The insights into the relationship between molecular structure and material function will guide the rational design of next-generation organic semiconductors for advanced electronic and photonic applications.

References

-

Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

-

Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. (n.d.). Retrieved January 31, 2026, from [Link]

-

Synthesis and Applications of Thiophene Derivatives as Organic Materials. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023, November 15). MDPI. Retrieved January 31, 2026, from [Link]

-

Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. (2025, December 8). CCS Chemistry. Retrieved January 31, 2026, from [Link]

-

Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

-

5-(Pyridin-4-yl)thiophene-2-carbaldehyde. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

-

Thiophene-Based Organic Semiconductors. (2017, October 24). PubMed. Retrieved January 31, 2026, from [Link]

-

Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Master Organic Chemistry. Retrieved January 31, 2026, from [Link]

-

Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. (n.d.). Journal of the Chemical Society C: Organic. Retrieved January 31, 2026, from [Link]

-

Photophysical properties and OLED performance of light-emitting platinum(ii) complexes. (n.d.). Dalton Transactions. Retrieved January 31, 2026, from [Link]

-

Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Donar-π-Acceptor (D-π-A) Chromophores use as Smart Material for OLED. (n.d.). Taylor & Francis. Retrieved January 31, 2026, from [Link]

-

Charge Transport in Organic Semiconductors: The Perspective from Nonadiabatic Molecular Dynamics. (2022, February 23). ACS Publications. Retrieved January 31, 2026, from [Link]

-

Exploring Thiophene Compounds: Pioneering Applications in Organic Electronics. (2024, September 5). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Thiophene-Based Organic Semiconductors. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 31, 2026, from [Link]

-

Purification of strong polar and basic compounds. (2023, January 7). Reddit. Retrieved January 31, 2026, from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 31, 2026, from [Link]

-

Tuning Photophysical Properties of Donor/Acceptor Hybrid Thin-Film via Addition of SiO2/TiO2 Nanocomposites. (2021, February 18). MDPI. Retrieved January 31, 2026, from [Link]

-

Computational Study on Optoelectronic Properties of Donor-Acceptor Type Small π-Conjugated Molecules for Organic Light-Emitting Diodes (OLEDs) and Nonlinear Optical (NLO) Applications. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Innovative Application of Salophen Derivatives in Organic Electronics as a Composite Film with a Poly(3,4-Ethylenedioxythiophene). (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

-

Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (n.d.). ACS Publications. Retrieved January 31, 2026, from [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2025, October 16). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Electronic properties and optical spectra of donor–acceptor conjugated organic polymers. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

-

Innovative Application of Salophen Derivatives in Organic Electronics as a Composite Film with a Poly(3,4-Ethylenedioxythiophene)-poly(styrenesulfonate) Matrix. (2024, September 13). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved January 31, 2026, from [Link]

-

Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved January 31, 2026, from [Link]

-

Charge Transport in Organic Semiconductors. (2011, October 5). Retrieved January 31, 2026, from [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

-

For highly polar compound, how to do the purification?. (2018, April 25). ResearchGate. Retrieved January 31, 2026, from [Link]

-

What are the methods of separation and purification of organic compounds?. (2024, June 19). Retrieved January 31, 2026, from [Link]

-

Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. (n.d.). Semantic Scholar. Retrieved January 31, 2026, from [Link]

-

Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. (2025, August 6). ResearchGate. Retrieved January 31, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. Electronic properties and optical spectra of donor–acceptor conjugated organic polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

- 7. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. ijpcbs.com [ijpcbs.com]

- 11. mdpi.com [mdpi.com]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. 5-(Pyridin-4-yl)thiophene-2-carbaldehyde | C10H7NOS | CID 11052422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. longchangchemical.com [longchangchemical.com]

- 18. reddit.com [reddit.com]

- 19. biotage.com [biotage.com]

- 20. researchgate.net [researchgate.net]

- 21. Innovative Application of Salophen Derivatives in Organic Electronics as a Composite Film with a Poly(3,4-Ethylenedioxythiophene)-poly(styrenesulfonate) Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Photophysical properties and OLED performance of light-emitting platinum(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 24. Tuning Photophysical Properties of Donor/Acceptor Hybrid Thin- Film via Addition of SiO2/TiO2 Nanocomposites [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. ep2-bayreuth.de [ep2-bayreuth.de]

Troubleshooting & Optimization

decomposition of 5-(pyridin-4-yl)thiophene-2-carbaldehyde during synthesis or storage

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5-(pyridin-4-yl)thiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the synthesis and storage of this valuable heterocyclic building block. Our goal is to provide in-depth, field-proven insights to help you anticipate and troubleshoot potential challenges, ensuring the integrity of your research.

Introduction: Understanding the Molecule

5-(pyridin-4-yl)thiophene-2-carbaldehyde is a bi-heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing pyridine ring and the electron-rich thiophene core, make it a versatile scaffold.[1][2] However, the very features that make this molecule attractive—the reactive aldehyde group and the two distinct heteroaromatic rings—also render it susceptible to decomposition during synthesis and upon storage. This guide provides a structured approach to identifying, mitigating, and resolving these stability issues.

Frequently Asked Questions (FAQs)

This section directly addresses the most common issues encountered by researchers.

Part 1: Synthesis-Related Issues

Question 1: My Suzuki-Miyaura coupling reaction to synthesize 5-(pyridin-4-yl)thiophene-2-carbaldehyde is giving a low yield and multiple side products. What are the likely causes?

Answer:

Low yields and impurity formation in the Suzuki-Miyaura coupling of a pyridine boronic acid with a thiophene halide are common challenges. The primary culprits are often related to reaction conditions and the inherent reactivity of the starting materials.

-

Homocoupling of Boronic Acid: A significant byproduct is often the bipyridine species, resulting from the homocoupling of 4-pyridylboronic acid. This is particularly prevalent if molecular oxygen is not rigorously excluded from the reaction mixture.[3] Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for an extended period) and the reaction is maintained under a positive pressure of inert gas.

-

Protodeboronation: The pyridine boronic acid can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in aqueous basic conditions, leading to the formation of pyridine as a byproduct and reducing the yield of your desired product. Using anhydrous conditions or potassium trifluoroborates can sometimes mitigate this.[4]

-

Ligand-Derived Impurities: In some cases, impurities can arise from the phosphorus ligands used in the palladium catalyst. These can include phenylated pyridines if triphenylphosphine-based ligands are used.[5][6] Careful selection of the ligand and catalyst system is crucial.

-

Catalyst Inactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. This can be a factor in the sluggishness of some reactions.[1]

Troubleshooting Workflow for Suzuki-Miyaura Synthesis ```dot graph TD { A[Low Yield / Impurities] --> B{Check Inert Atmosphere}; B -- No --> C[Improve Degassing Protocol: Freeze-Pump-Thaw or Extended Sparge]; B -- Yes --> D{Analyze Byproducts by LC-MS/NMR}; D -- "Bipyridine Homocoupling Detected" --> E[Ensure Rigorous O2 Exclusion]; D -- "Pyridine Detected (Protodeboronation)" --> F[Consider Anhydrous Conditions or K3PO4 as base]; D -- "Ligand-Derived Impurities" --> G[Screen Alternative Ligands/Catalysts]; C --> H[Re-run Reaction]; E --> H; F --> H; G --> H; H --> I{Problem Solved?}; I -- Yes --> J[Proceed to Purification]; I -- No --> K[Consult Advanced Troubleshooting Section]; }

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Pyridylstannane Stille Couplings

Current Status: Operational Subject: Alternative Bases & Activators for Pyridylstannane Cross-Coupling Assigned Specialist: Senior Application Scientist

Executive Summary: The Pyridyl Paradox

Coupling 2-pyridylstannanes is notoriously difficult due to two competing failure modes:

-

Catalyst Poisoning: The basic nitrogen atom in the pyridine ring coordinates strongly to the Palladium(II) center, displacing the phosphine ligand and shutting down the catalytic cycle (formation of stable, unreactive Pd-pyridyl complexes).

-

Protodestannylation: The C–Sn bond in 2-pyridylstannanes is highly labile toward protonolysis. Even trace moisture or acidic impurities can cleave the stannane before it undergoes transmetallation.

The "Alternative Base" Solution: Standard Stille couplings are "neutral." However, for pyridylstannanes, we employ specific additives that act as "bases" in a mechanistic sense—either to activate the tin (making it hypervalent) or to intercept the tin reagent before it poisons the palladium.

Technical Modules: Mechanisms & Methodologies

Module A: The Fluoride Activation Pathway (CsF)

Best for: Sterically hindered electrophiles or when neutral conditions yield <10% conversion.

The Logic:

Fluoride sources (CsF, TBAF) are not traditional Brønsted bases here; they act as Lewis bases toward Tin. The fluoride ion attacks the tin center, forming a pentacoordinate, negatively charged stannate (

Key Diagram: Fluoride-Assisted Transmetallation

Figure 1: Mechanism of Fluoride-activated Stille coupling. The formation of the hypervalent stannate prevents catalyst poisoning by accelerating the rate-determining transmetallation step.

Module B: The "Copper Effect" (CuI + Cs₂CO₃)

Best for: 2-pyridylstannanes specifically.

The Logic:

This is the "Gold Standard" for pyridyl couplings. Copper(I) Iodide, often used with a mild base like Cs₂CO₃, facilitates a "double transmetallation." The pyridyl group transfers from Sn to Cu (forming a transient pyridyl-copper species), which is far more reactive toward the Pd(II) center than the stannane itself. The Carbonate base (Cs₂CO₃) is critical here to scavenge the tin byproducts and facilitate the Sn

Comparative Data: Additive Performance

| Additive System | Role of "Base" | Conversion Rate (Relative) | Risk Profile |

| None (Neutral) | N/A | 1x (Baseline) | High (Poisoning) |

| CsF (2.0 eq) | Tin Activator (Lewis Base) | 5x - 10x | Moderate (Solubility) |

| CuI (10%) / Cs₂CO₃ | Sn | 20x - 50x | Low (High Specificity) |